10-Thr-11-ser-12-ala-argipressin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

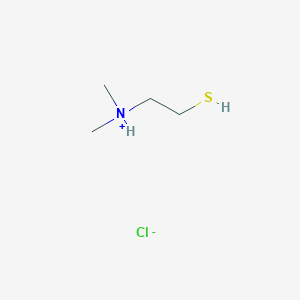

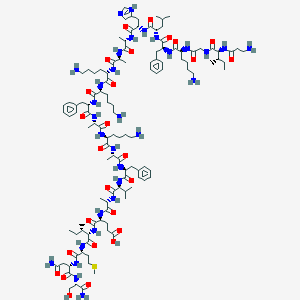

10-Thr-11-ser-12-ala-argipressin, also known as desmopressin, is a synthetic analogue of the antidiuretic hormone vasopressin. It has been extensively studied for its potential therapeutic applications in various medical conditions, including diabetes insipidus, nocturnal enuresis, and hemophilia A.

Mecanismo De Acción

Desmopressin acts on the kidneys to increase water reabsorption, thereby reducing urine output. It does this by binding to the vasopressin receptor in the renal collecting ducts, which stimulates the insertion of aquaporin-2 water channels into the luminal membrane of the cells. This increases the permeability of the membrane to water, allowing for increased water reabsorption.

Efectos Bioquímicos Y Fisiológicos

Desmopressin has been shown to have a number of biochemical and physiological effects. It increases plasma levels of von Willebrand factor and factor VIII, leading to improved hemostasis in patients with hemophilia A. It also reduces urine output, leading to increased urine concentration and decreased thirst in patients with diabetes insipidus.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Desmopressin has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a synthetic analogue of a naturally occurring hormone, making it more stable and easier to produce than the natural hormone. Additionally, it has a well-established mechanism of action and has been extensively studied in clinical trials. However, one limitation is that it may have off-target effects on other vasopressin receptors, leading to potential side effects.

Direcciones Futuras

There are several future directions for research on 10-Thr-11-ser-12-ala-argipressin. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce side effects. Another area of interest is the exploration of its potential therapeutic applications in other medical conditions, such as traumatic brain injury and chronic kidney disease. Additionally, further research is needed to better understand its mechanism of action and potential off-target effects.

Métodos De Síntesis

Desmopressin is synthesized through a series of chemical reactions that involve the modification of the natural vasopressin molecule. The process involves the replacement of the amino acid phenylalanine with a synthetic analogue, 1-deamino-8-D-arginine, and the addition of a methyl group to the amino acid residue at position 1.

Aplicaciones Científicas De Investigación

Desmopressin has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to be effective in the treatment of diabetes insipidus, a condition characterized by excessive urination and thirst. It has also been used to treat nocturnal enuresis, a condition that causes bedwetting in children. Additionally, 10-Thr-11-ser-12-ala-argipressin has been used as a hemostatic agent in patients with hemophilia A, a bleeding disorder caused by a deficiency in clotting factor VIII.

Propiedades

Número CAS |

115712-78-2 |

|---|---|

Nombre del producto |

10-Thr-11-ser-12-ala-argipressin |

Fórmula molecular |

C56H82N18O17S2 |

Peso molecular |

1343.5 g/mol |

Nombre IUPAC |

1-[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C56H82N18O17S2/c1-27(65-51(87)37(24-75)71-54(90)44(60)28(2)76)45(81)72-38-25-92-93-26-39(55(91)74-19-7-11-40(74)53(89)67-32(10-6-18-63-56(61)62)46(82)64-23-43(59)80)73-50(86)36(22-42(58)79)70-47(83)33(16-17-41(57)78)66-48(84)34(20-29-8-4-3-5-9-29)68-49(85)35(69-52(38)88)21-30-12-14-31(77)15-13-30/h3-5,8-9,12-15,27-28,32-40,44,75-77H,6-7,10-11,16-26,60H2,1-2H3,(H2,57,78)(H2,58,79)(H2,59,80)(H,64,82)(H,65,87)(H,66,84)(H,67,89)(H,68,85)(H,69,88)(H,70,83)(H,71,90)(H,72,81)(H,73,86)(H4,61,62,63)/t27-,28+,32-,33-,34-,35-,36-,37-,38-,39-,40?,44-/m0/s1 |

Clave InChI |

RNONUHATTFUMGG-HNTDYGRUSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)N)O |

SMILES |

CC(C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N)O |

SMILES canónico |

CC(C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)N)O |

Secuencia |

TSACYFQNCPRG |

Sinónimos |

10-Thr-11-Ser-12-Ala-argipressin arginine vasopressin, Thr(10)-Ser(11)-Ala(12)- argipressin, Thr(10)-Ser(11)-Ala(12)- argipressin, threonyl(10)-serinyl(11)-alanine(12)- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Azaspiro[2.5]octane](/img/structure/B49918.png)

![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)

![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)

![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)